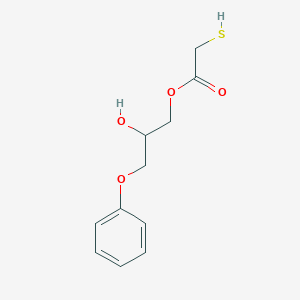
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol is a synthetic organic compound characterized by its unique structure, which includes ethynyl groups attached to phenyl rings and a penta-1,4-dien-3-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzaldehyde, which undergoes a series of reactions.
Formation of Intermediate: The 2-iodobenzaldehyde is treated with acetone and ethynyltrimethylsilane to yield 1,5-bis(2-trimethylsilylethynylphenyl)penta-1,4-dien-3-one.
Reduction and Hydrolysis: The intermediate is then reduced using tributyltin hydride, followed by hydrolysis to obtain the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and tributyltin hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学研究应用
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of 1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol involves its interaction with molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating endoplasmic reticulum stress and the caspase cascade . This mechanism is similar to that of other compounds with ethynyl and phenyl groups, which can disrupt cellular processes and lead to cell death.
相似化合物的比较
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: This compound has similar structural features but with methoxy groups instead of ethynyl groups.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Another similar compound with methoxy groups on the phenyl rings.
Uniqueness
The ethynyl groups can participate in various reactions, making the compound versatile for synthetic and research purposes .
属性
CAS 编号 |
64432-81-1 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC 名称 |
1,5-bis(2-ethynylphenyl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C21H16O/c1-3-17-9-5-7-11-19(17)13-15-21(22)16-14-20-12-8-6-10-18(20)4-2/h1-2,5-16,21-22H |
InChI 键 |
WOFJDGWLCLUWKW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1C=CC(C=CC2=CC=CC=C2C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)


![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)







